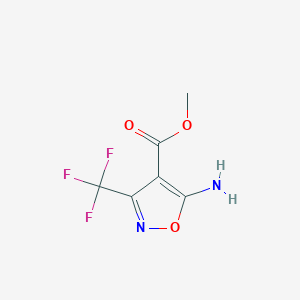
methyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a trifluoromethyl group, which often imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Amination and Esterification: The amino group and methyl ester can be introduced through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the isoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolecarboxylic acid derivatives: Compounds with similar structures but different substituents.
Trifluoromethylated compounds: Other compounds containing the trifluoromethyl group.
Uniqueness
The presence of both the isoxazole ring and the trifluoromethyl group makes methyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate unique. These features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
108655-61-4 |
|---|---|
Fórmula molecular |
C6H5F3N2O3 |
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
methyl 5-amino-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H5F3N2O3/c1-13-5(12)2-3(6(7,8)9)11-14-4(2)10/h10H2,1H3 |
Clave InChI |
JTLMTRFNPHRSRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
SMILES canónico |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
Sinónimos |
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















